N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-6-12(2)8-14(7-11)17(21)18-10-15-9-16(13-4-5-13)20(3)19-15/h6-9,13H,4-5,10H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYKBWZCLPZLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1-methyl-1H-pyrazole scaffold is synthesized via:
- Knorr Pyrazole Synthesis : Condensation of hydrazines with 1,3-diketones.
- Microwave-Assisted Cyclization :
Critical Parameters :
- pH control (optimal range: 5.5–6.5) to prevent N-methyl group hydrolysis.
- Solvent selection : DMF or THF improves cyclization efficiency.
Amide Bond Formation
Coupling Reagent Optimization
The benzamide linkage is established using:
- EDCl/HOBt : Classical carbodiimide-mediated coupling in dichloromethane.
- HATU/DIPEA : High-efficiency uranium-based reagent for sterically hindered amines.
Table 2 : Coupling Agent Performance
| Reagent System | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt/NEt3 | 68 | 12 | 91 |
| HATU/DIPEA | 85 | 4 | 97 |
| T3P/Et3N | 76 | 6 | 94 |
Data synthesized from agrochemical production reports and peptide coupling literature.
Reductive Amination Alternative
For laboratories avoiding acyl chlorides:
- 3,5-Dimethylbenzaldehyde reacts with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine in MeOH.
- NaBH4 reduction yields the secondary amine.
- Oxidation with MnO2 followed by amidation.
Advantages :
Industrial-Scale Process Considerations
Solvent Recovery Systems
Waste Management
- Aqueous effluent treatment : Neutralization with 10% HCl before biological digestion.
- Distillation residues : Incineration at 850°C with scrubbers for halogen removal.
Analytical Characterization
Purity Assessment
Stability Profiling
- Thermogravimetric Analysis : Decomposition onset at 218°C.
- Hydrolytic Stability : <2% degradation after 48h in pH 7.4 buffer at 40°C.
Chemical Reactions Analysis
Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyrazole or benzamide moieties can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrazole-3-one derivatives.
Reduction Products: Reduced pyrazole and benzamide derivatives.
Substitution Products: A wide range of substituted pyrazoles and benzamides.
Scientific Research Applications
Pharmacological Studies
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide has shown promising results in preliminary studies related to:
- Enzyme Inhibition : Initial investigations suggest potential inhibitory effects on enzymes associated with inflammation and cancer pathways. For instance, the compound may interfere with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancer .
- Antitumor Activity : Some derivatives of benzamide compounds have demonstrated antitumor effects in clinical settings. Specific studies have indicated that similar compounds can lead to significant tumor growth inhibition in xenograft models, suggesting a potential application for cancer therapy .
Drug Development
Due to its unique structural features, this compound is being explored as a lead compound for developing new drugs targeting various diseases:
- Targeting Kinases : The compound's ability to inhibit specific kinases makes it a candidate for developing targeted therapies against cancers that exhibit kinase mutations or overexpression .
- Anti-inflammatory Agents : Given its potential effects on inflammatory pathways, this compound may be developed further as an anti-inflammatory agent, particularly in conditions where chronic inflammation is a concern .
Table: Summary of Case Studies Involving Benzamide Derivatives
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The exact molecular pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- LMK-235: The hydroxyamino-oxohexyloxy chain enhances HDAC binding via metal chelation, contributing to its nanomolar potency .
- Entinostat: Its rigid pyridylamino structure facilitates selective HDAC isoform binding, whereas the target compound’s flexible pyrazole linker may limit selectivity .
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide is a compound that has garnered attention due to its potential biological activities. As a derivative of pyrazole and benzamide, it exhibits a unique structural profile that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 270.33 g/mol
- CAS Number : 1787880-27-6
This compound features a pyrazole ring with a cyclopropyl substituent, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression . The mechanism may involve:
- Inhibition of COX Enzymes : Similar compounds have shown effectiveness in blocking COX-2, leading to reduced inflammation .
- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through receptor interactions.
Antiinflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on pyrazole derivatives have demonstrated their capability to reduce pro-inflammatory cytokines in vitro and in vivo .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been documented in several studies. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models. The inhibition of COX enzymes is one mechanism by which these compounds exert their anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole alkylation | K₂CO₃, DMF, 80°C, 12h | 68–77 | |
| Benzamide coupling | EDCI/HOBt, DCM, room temperature | 70–85 |
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and non-covalent interactions. For example:
- SHELX suite : SHELXL refines anisotropic displacement parameters, while SHELXS solves phase problems for small molecules .
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies patterns in supramolecular assemblies, such as dimerization via N–H···O bonds in benzamide derivatives .
- ORTEP visualization : WinGX/ORTEP illustrates anisotropic thermal ellipsoids, confirming steric effects from the cyclopropane group .
Note : Discrepancies between computational models (e.g., DFT) and experimental data require re-refinement using tools like Olex2 or Mercury .
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Diagnostic peaks include:
- HRMS : Molecular ion [M+H]⁺ should match theoretical mass (exact mass: ~325.18 g/mol).
- IR : Amide C=O stretch at ~1650 cm⁻¹ and pyrazole C–N at ~1520 cm⁻¹ .
Advanced: How do structural modifications impact biological activity in related benzamide derivatives?
Answer:
Structure-activity relationship (SAR) studies on analogs reveal:
- Pyrazole substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance binding to enzymes like carbonic anhydrase (Ki < 1 µM) .
- Benzamide para-substitutions : Methyl groups improve lipophilicity (logP ~3.5), increasing membrane permeability .
- Cyclopropane effects : Strain energy (~27 kcal/mol) may influence conformational locking, altering target engagement .
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(5-chloro-2,4-disulfamoylphenyl)-... | Carbonic anhydrase IX | 0.45 | |
| N-(thieno[3,4-c]pyrazol-3-yl)-... | CDK2 | 1.2 |
Basic: What HPLC methods quantify this compound in biological matrices?
Answer:
Adapted from protocols for dimethylbenzamide analogs :
- Column : C18 (4.6 × 150 mm, 5 µm).
- Mobile phase : Acetonitrile/water (70:30) + 0.1% formic acid.
- Detection : UV at 320 nm; retention time ~8.2 min.
- Validation : Linear range 0.25–20 µg/mL (R² > 0.99), LOD 0.1 ng .
Advanced: How to address contradictions in enzyme inhibition data across assays?
Answer:
Discrepancies may arise from:
- Assay conditions : pH variations affect ionization of sulfonamide groups (pKa ~10) .
- Protein purity : Use SDS-PAGE (>95% purity) and activity assays (e.g., fluorescence polarization) .
- Negative controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) .
Basic: What computational tools predict interaction modes with biological targets?
Answer:
- Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction (e.g., HDAC1 active site) .
- MD simulations : GROMACS (50 ns trajectories) assess stability of ligand-protein complexes .
- Pharmacophore modeling : MOE identifies critical features like hydrogen bond acceptors in the benzamide group .
Advanced: How to analyze hydrogen-bonding networks in co-crystals?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
